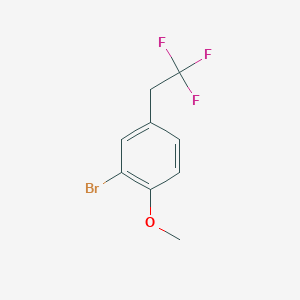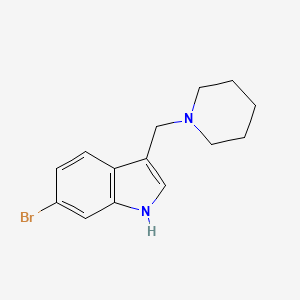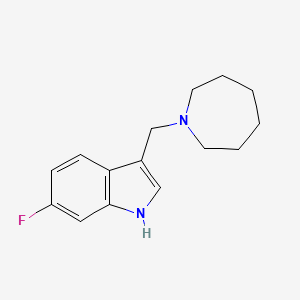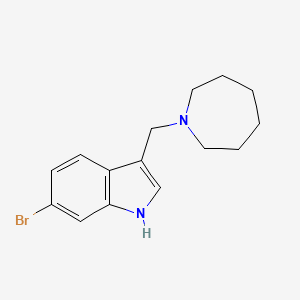
4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine
Descripción general
Descripción
4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine is a useful research compound. Its molecular formula is C13H15FN2O and its molecular weight is 234.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dopamine Receptor Antagonism: A study by Witt et al. (2016) synthesized and characterized chiral alkoxymethyl morpholine analogs, including a compound closely related to 4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine. This compound was found to be a potent and selective antagonist of the dopamine D4 receptor, demonstrating selectivity against other dopamine receptors (Witt et al., 2016).
Antimicrobial Activities: Başoğlu et al. (2012) reported on the synthesis of linezolid-like molecules, which included the preparation of a compound similar to 4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine. These compounds showed good antitubercular activities (Başoğlu et al., 2012).
α-Glucosidase Inhibition: Menteşe et al. (2020) synthesized a series of morpholine derivatives, including one structurally similar to 4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine. These compounds exhibited considerable α-glucosidase inhibitory potential, which could be relevant for diabetes treatment (Menteşe et al., 2020).
Neurokinin-1 Receptor Antagonism: A study by Hale et al. (1998) involved structural modifications to morpholine acetal human neurokinin-1 (hNK-1) receptor antagonists, resulting in compounds with potent, long-acting antagonist properties. This research could have implications for the treatment of various disorders related to Substance P (Hale et al., 1998).
Antiproliferative Activity: Research by Prasad et al. (2018) synthesized a compound structurally related to 4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine and evaluated its antiproliferative activity. The structure of the compound was characterized using various spectroscopic techniques, including X-ray diffraction (Prasad et al., 2018).
Antitumor Activity: Hao et al. (2017) synthesized 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound with structural similarities to 4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine. This compound showed inhibition of cancer cell line proliferation (Hao et al., 2017).
Propiedades
IUPAC Name |
4-[(6-fluoro-1H-indol-3-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-11-1-2-12-10(8-15-13(12)7-11)9-16-3-5-17-6-4-16/h1-2,7-8,15H,3-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZLZLNNAKRQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC3=C2C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



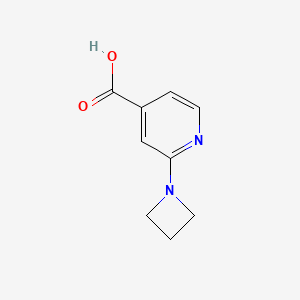
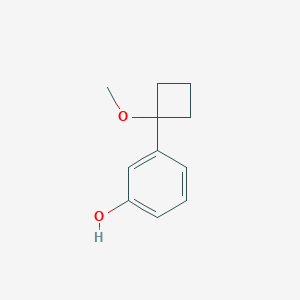
![2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B8012104.png)

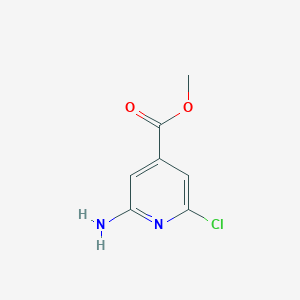

![6-Methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylicacid](/img/structure/B8012128.png)


